Cyclopropylmethyl-(2-isobutoxyphenyl)-amine

Vue d'ensemble

Description

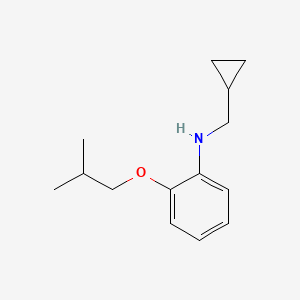

Cyclopropylmethyl-(2-isobutoxyphenyl)-amine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. The compound consists of a cyclopropylmethyl group attached to a 2-isobutoxyphenyl amine, which contributes to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl-(2-isobutoxyphenyl)-amine typically involves the reaction of cyclopropylmethyl halides with 2-isobutoxyphenyl amines under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form for further applications.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopropylmethyl-(2-isobutoxyphenyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Selective 5-HT(2C) Receptor Agonism

One of the prominent applications of cyclopropylmethyl-(2-isobutoxyphenyl)-amine derivatives is their role as selective agonists for the 5-HT(2C) receptor. These compounds have shown promise in treating a variety of psychiatric disorders, including:

- Depression

- Anxiety

- Panic Disorder

- Schizophrenia

- Obsessive-Compulsive Disorder (OCD)

Research indicates that these agonists may also be beneficial in managing conditions such as obesity, cognitive disorders, and movement disorders . The modulation of 5-HT(2C) receptor activity can lead to significant therapeutic effects, making this class of compounds valuable in drug development.

1.2. Anticancer Properties

Recent studies have explored the synthesis of aminated cyclopropylmethylphosphonates, which include this compound derivatives. These compounds demonstrated significant anticancer activity, particularly against pancreatic cancer cells. The integration of amine groups into the cyclopropyl framework notably enhanced their efficacy, with some derivatives exhibiting low micromolar concentrations for effective cell suppression .

Chemical Synthesis and Mechanisms

The synthesis of this compound involves various methodologies that enhance its biological properties:

- Palladium-Catalyzed Reactions: These reactions facilitate the functionalization of cyclopropanes, allowing for the introduction of various substituents that can enhance biological activity. The use of unprotected amines has simplified synthetic pathways, improving the efficiency of producing these compounds .

- Amination Techniques: The application of amination strategies has been crucial in developing derivatives with improved selectivity and potency. For instance, aminated cyclopropylmethylphosphonates have been synthesized using diisopropylethylamine (DIPEA) under solvent-free conditions, yielding compounds with promising biological profiles .

Case Studies and Experimental Findings

Several studies have highlighted the effectiveness of this compound derivatives:

These findings underscore the versatility and potential therapeutic applications of this compound in modern medicinal chemistry.

Mécanisme D'action

The mechanism of action of Cyclopropylmethyl-(2-isobutoxyphenyl)-amine involves its interaction with molecular targets, such as enzymes and receptors, through binding and modulation of their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing the biochemical pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-Isobutoxyphenyl)-N-methylmethanamine

- (4-(cyclopropylmethoxy)-2-isobutoxyphenyl)methanol

- (4-(cyclopropylmethoxy)-2-isobutoxyphenyl)(methyl)sulfane

Uniqueness

Cyclopropylmethyl-(2-isobutoxyphenyl)-amine stands out due to its cyclopropylmethyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Activité Biologique

Cyclopropylmethyl-(2-isobutoxyphenyl)-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer effects, receptor interactions, and other therapeutic potentials.

1. Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a methyl chain, which is further connected to a phenyl ring substituted with an isobutoxy group. This unique structure may contribute to its biological activity by influencing the compound's interaction with various biological targets.

2. Anticancer Activity

Recent studies have highlighted the anticancer properties of cyclopropylmethyl derivatives, particularly in relation to pancreatic cancer. For instance, aminated cyclopropylmethyl phosphonates have shown promising results in inhibiting pancreatic cancer cell proliferation at low micromolar concentrations. The incorporation of amine groups into the cyclopropyl framework significantly enhanced the anticancer activity of these compounds.

Table 1: Anticancer Activity of Cyclopropylmethyl Derivatives

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate | 45 | Pancreatic Cancer |

| This compound | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound were not available in the current literature.

3. Receptor Interaction

Cyclopropylmethyl derivatives have also been studied for their interaction with serotonin receptors, particularly the 5-HT(2C) receptor. These compounds act as selective agonists, which may provide therapeutic benefits for psychiatric disorders, obesity, and addiction by modulating serotonin signaling pathways.

Table 2: Receptor Activity of Cyclopropylmethyl Derivatives

| Compound | Receptor Type | Activity |

|---|---|---|

| Cyclopropylmethanamines | 5-HT(2C) | Agonist |

Study 1: Anticancer Efficacy

A study evaluating a series of aminated cyclopropylmethyl phosphonates demonstrated that these compounds exhibited significant inhibitory effects on pancreatic cancer cells. The most potent compound showed an IC50 value of approximately 45 µM, indicating strong potential for further development as anticancer agents .

Study 2: Serotonin Receptor Modulation

Research into cyclopropylmethanamines has revealed their ability to selectively activate the 5-HT(2C) receptor. This activity suggests potential applications in treating conditions such as obesity and various psychiatric disorders .

5. Conclusion

This compound exhibits notable biological activities, particularly in anticancer research and receptor modulation. Its structural characteristics play a crucial role in its pharmacological effects, making it a candidate for further investigation in therapeutic applications.

Future Directions

Further studies are warranted to explore:

- In vivo efficacy : Assessing the biological activity in animal models.

- Mechanistic studies : Understanding the pathways through which these compounds exert their effects.

- Structural modifications : Investigating how changes in chemical structure might enhance efficacy or reduce toxicity.

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-2-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(2)10-16-14-6-4-3-5-13(14)15-9-12-7-8-12/h3-6,11-12,15H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMZBVCBWCHPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.